

Application Notes and Protocols: The Favorskii Rearrangement in Cubane Synthesis

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Compound of Interest

Compound Name: 1,4-Cubanedicarboxylic acid

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Introduction

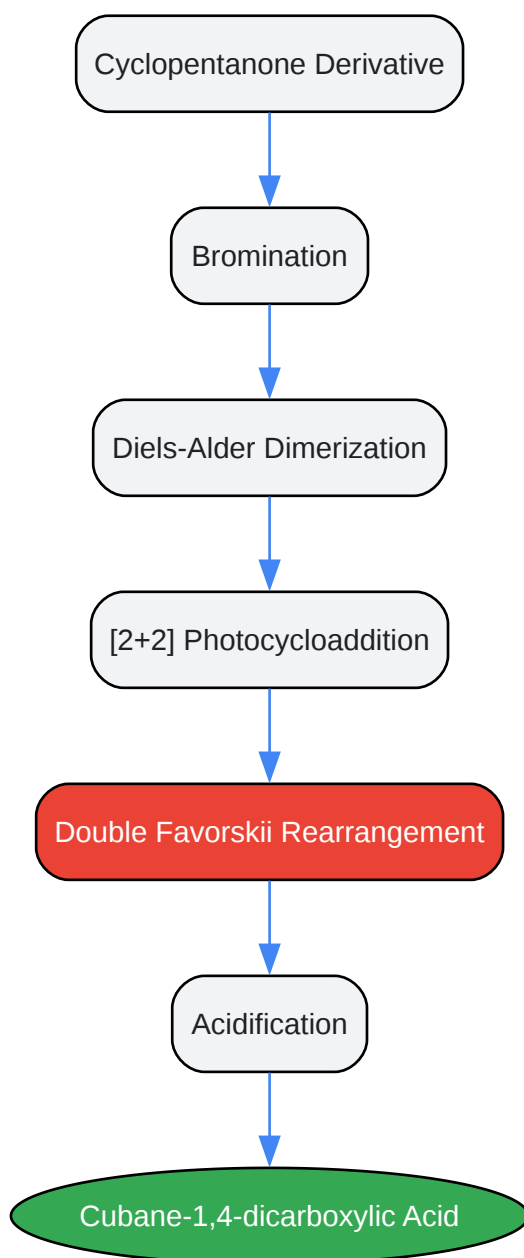
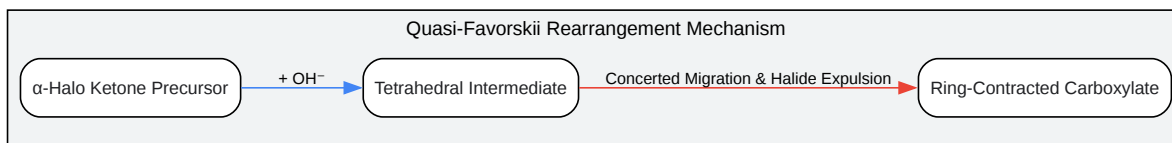
The Favorskii rearrangement is a powerful ring contraction method that has been instrumental in the synthesis of strained polycyclic molecules, most notably cubane. This base-catalyzed rearrangement of α -halo ketones provides a key step in transforming bicyclic precursors into the iconic caged hydrocarbon skeleton. Understanding the nuances of this reaction, particularly the operative "quasi-Favorskii" mechanism in sterically hindered systems, is crucial for its successful application in synthetic chemistry.

These application notes provide a detailed overview of the Favorskii rearrangement in the context of cubane synthesis, including experimental protocols derived from seminal works in the field and quantitative data to guide synthetic efforts.

The Quasi-Favorskii Rearrangement in Strained Systems

In the synthesis of cubane and its derivatives, the α -halo ketone precursors are typically part of a rigid, bicyclic system. Due to significant ring strain and the principles of Bredt's rule, the formation of an enolate, which is a key intermediate in the standard Favorskii rearrangement, is often not feasible.^[1]

Instead, the reaction proceeds through a "quasi-Favorskii" or "semibenzilic acid" type mechanism.^{[1][2]} This pathway involves the direct nucleophilic attack of a hydroxide or alkoxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted 1,2-carbon migration with the simultaneous expulsion of the halide leaving group, resulting in the desired ring contraction.



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References

- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
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